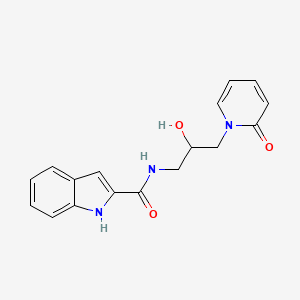

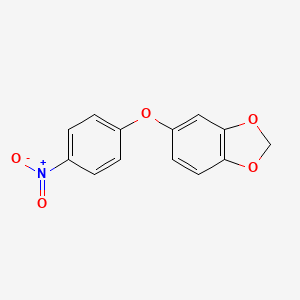

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1H-indole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1H-indole-2-carboxamide, also known as PHPS1, is a small molecule inhibitor that has been used in scientific research to study the role of the inositol polyphosphate 5-phosphatase OCRL in the regulation of phosphatidylinositol 4,5-bisphosphate (PIP2) signaling pathways. PHPS1 is a potent and selective inhibitor of OCRL, with an IC50 of 8.9 μM.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Activities

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1H-indole-2-carboxamide and its derivatives have been extensively studied for their antimicrobial and anticancer activities. These compounds, through various synthetic routes, have demonstrated promising results against a range of microbial organisms including Gram-negative bacteria, Gram-positive bacteria, and yeast. For instance, the synthesis and evaluation of indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives have shown strong antimicrobial activities (Behbehani, H., Ibrahim, H. M., Makhseed, S., & Mahmoud, H., 2011). Similarly, novel indole derivatives synthesized using both conventional and microwave-assisted methods have also displayed significant antimicrobial properties (Anekal, D., & Biradar, J. S., 2012).

Catalysis and Material Science

In the field of catalysis and material science, derivatives of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1H-indole-2-carboxamide have been utilized to enhance the efficiency of certain reactions. For example, carbon-supported polyindole-5-carboxylic acid bonded with pyridine-2,4-diamine copper complex has been identified as a non-precious oxygen reduction catalyst, demonstrating excellent stability and increased current density (Yu, J., Lu, Y., Yuan, C., Zhao, J., Wang, M., & Liu, R., 2014).

Drug Development

The indole nucleus, which is part of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1H-indole-2-carboxamide, is a common motif in drug development due to its pharmacological significance. Several studies have focused on optimizing the chemical functionalities of indole-2-carboxamides to improve their therapeutic potential. For instance, modifications in the indole scaffold have been aimed at enhancing allosteric modulation of cannabinoid receptors, showing potential for the development of new therapeutic agents (Khurana, L., Ali, H. I., Olszewska, T., Ahn, K., Damaraju, A., Kendall, D., & Lu, D., 2014).

Analytical Chemistry

In analytical chemistry, the unique properties of indole derivatives, including those related to N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1H-indole-2-carboxamide, have facilitated the development of new analytical methods. These compounds have been applied in various spectroscopic and crystallographic analyses to understand their structural and functional characteristics better (Al-Ostoot, F. H., Stondus, J., Anthal, S., Venkatesh, G., Mohammed, Y. H., Sridhar, M. A., Khanum, S., & Kant, R., 2019).

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

Based on the structure of the compound, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Compounds with similar structures can influence various biochemical pathways, leading to changes in cellular processes .

Pharmacokinetics

The compound’s hydrophilic and lipophilic properties, as well as its molecular size and charge, will likely influence its bioavailability .

Result of Action

The compound’s interaction with its targets can lead to changes in cellular processes, potentially influencing cell function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .

Eigenschaften

IUPAC Name |

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c21-13(11-20-8-4-3-7-16(20)22)10-18-17(23)15-9-12-5-1-2-6-14(12)19-15/h1-9,13,19,21H,10-11H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVUFRVCWZBGLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(CN3C=CC=CC3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1H-indole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2937121.png)

![6-Methyl-8-(2-pyrrolidin-1-ylpyrimidin-4-yl)-2,6-diazaspiro[3.4]octane;trihydrochloride](/img/structure/B2937122.png)

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-phenylbenzofuran-2-carboxamide](/img/structure/B2937124.png)

![5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2937128.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2937129.png)

![2-N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole-2,5-diamine](/img/structure/B2937133.png)

![N-(2-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2937138.png)